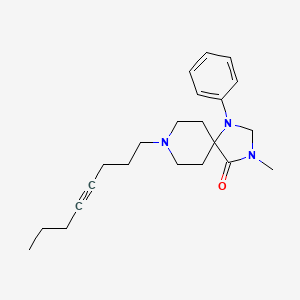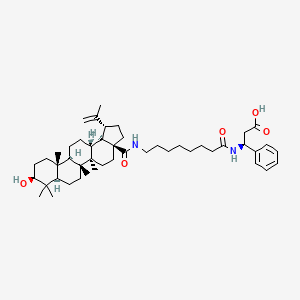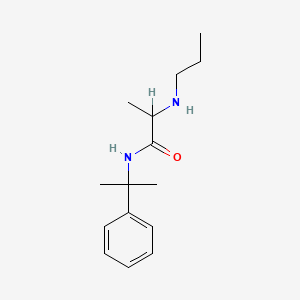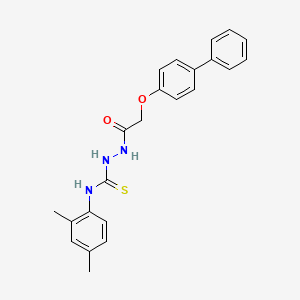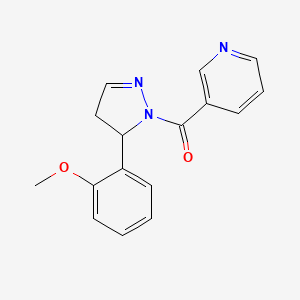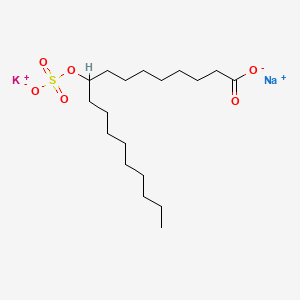
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzaldehyde in the presence of a suitable amine, followed by esterification with methyl 4-methylhexanoate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The final esterification step may involve the use of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The chloro substituents on the phenyl rings can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate involves its interaction with specific molecular targets. The chloro and hydroxy substituents on the phenyl rings may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-fluorophenyl)methylene)amino)-4-methylhexanoate
- Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-bromophenyl)methylene)amino)-4-methylhexanoate
Uniqueness
Methyl 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methylhexanoate is unique due to the presence of both chloro and hydroxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to similar compounds with different halogen substituents.
Eigenschaften
CAS-Nummer |
104775-18-0 |
|---|---|
Molekularformel |
C21H23Cl2NO3 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
methyl 6-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]-4-methylhexanoate |
InChI |
InChI=1S/C21H23Cl2NO3/c1-14(7-10-20(26)27-2)11-12-24-21(16-5-3-4-6-18(16)23)17-13-15(22)8-9-19(17)25/h3-6,8-9,13-14,25H,7,10-12H2,1-2H3 |
InChI-Schlüssel |
ZFMDOKKBYUBIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OC)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



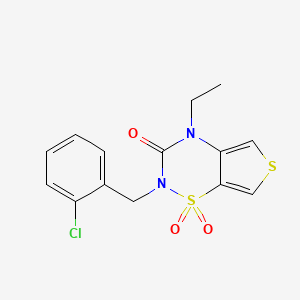
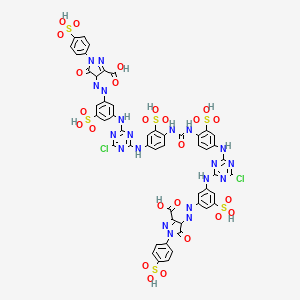
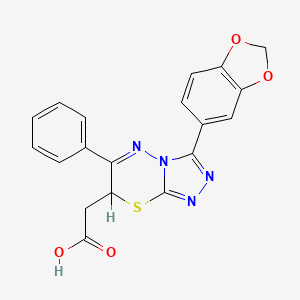
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
